molecular formula C17H23NO3 B564640 (R)-4-Methoxy Propranolol CAS No. 437999-44-5

(R)-4-Methoxy Propranolol

Cat. No.: B564640
CAS No.: 437999-44-5
M. Wt: 289.375
InChI Key: OWXOFAQEGCLAOX-CYBMUJFWSA-N
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Description

®-4-Methoxy Propranolol is a chiral derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is characterized by the presence of a methoxy group at the fourth position of the aromatic ring. It is primarily used in research settings to study the pharmacological effects of beta-blockers and their enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methoxy Propranolol typically involves the following steps:

    Epoxide Ring Opening: The synthesis begins with the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane using isopropylamine.

Industrial Production Methods: In industrial settings, the production of ®-4-Methoxy Propranolol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: ®-4-Methoxy Propranolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-4-Methoxy Propranolol, each with distinct pharmacological properties .

Scientific Research Applications

®-4-Methoxy Propranolol has a wide range of scientific research applications:

Mechanism of Action

®-4-Methoxy Propranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The compound binds to these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure .

Molecular Targets and Pathways: The primary molecular targets of ®-4-Methoxy Propranolol are the beta-1 and beta-2 adrenergic receptors. The compound also affects various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in the regulation of cardiovascular functions .

Comparison with Similar Compounds

Uniqueness: ®-4-Methoxy Propranolol is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its pharmacological properties and interactions with beta-adrenergic receptors. This makes it a valuable compound for studying the effects of structural modifications on beta-blocker activity .

Properties

IUPAC Name

(2R)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOFAQEGCLAOX-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676023
Record name (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437999-44-5
Record name (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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